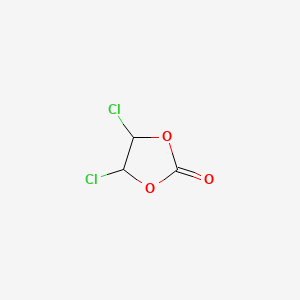
Echitamidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Echitamidin is a natural product found in Alstonia rostrata with data available.
Scientific Research Applications
Alkaloid Composition and Isolation
Research has identified Echitamidin as part of the indole alkaloid group found in various Alstonia species. Studies have isolated echitamidin and related alkaloids from plants like Alstonia glaucescens and Alstonia scholaris, contributing to the understanding of plant alkaloid composition (Keawpradub et al., 1994) (Massiot et al., 1992).
Cytotoxic and Anticancer Effects
Several studies have examined the cytotoxic effects of Echitamine chloride, a compound related to echitamidin, on cancer cells. Investigations on Ehrlich Ascites Carcinoma cell cultures and fibrosarcoma cells have shown significant cytotoxic effects, suggesting potential applications in cancer treatment (Viswanathan et al., 1997) (Kamarajan et al., 1995).
Pharmacological Properties
Echitamine, an alkaloid similar to echitamidin, has been shown to possess various pharmacological activities, such as hypotensive activity and the ability to relax isolated smooth muscle preparations. These findings indicate potential therapeutic applications in cardiovascular and smooth muscle-related disorders (Ojewole, 1984).
Antivenom Research
Echitamidin-related research also extends to the field of antivenom development. Studies on EchiTAb-Plus-ICP, an antivenom for snakebite envenoming in sub-Saharan Africa, have shown its effectiveness against venoms of various snake species, indicating its relevance in medical toxicology (Calvete et al., 2010).
In Vitro Biosynthesis
In vitro studies have also been conducted to explore the biosynthesis of echitamine, related to echitamidin, from Alstonia scholaris. These studies aim to provide alternative sources of these alkaloids without harming natural plant populations, contributing to sustainable pharmacological research (Singh et al., 2014).
properties
CAS RN |
38681-90-2 |
|---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl (11S,12S,17S)-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3/t11-,12-,13-,16-,20?/m0/s1 |
InChI Key |
DWLJVOJBWLYMJO-CZGIKHJPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CN2CCC34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)O |
SMILES |
CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |
Canonical SMILES |
CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |
synonyms |
echitamidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1204036.png)










